molecular formula C9H11BrO B1583762 (3-Bromopropoxy)benzene CAS No. 588-63-6

(3-Bromopropoxy)benzene

Cat. No.: B1583762
CAS No.: 588-63-6
M. Wt: 215.09 g/mol
InChI Key: NIDWUZTTXGJFNN-UHFFFAOYSA-N
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Description

(3-Bromopropoxy)benzene is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2641. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromopropoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDWUZTTXGJFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060425
Record name Benzene, (3-bromopropoxy)-
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Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-63-6
Record name (3-Bromopropoxy)benzene
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URL https://commonchemistry.cas.org/detail?cas_rn=588-63-6
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Record name Benzene, (3-bromopropoxy)-
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Record name (3-Bromopropoxy)benzene
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Record name Benzene, (3-bromopropoxy)-
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Record name Benzene, (3-bromopropoxy)-
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Record name 3-bromopropyl phenyl ether
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Record name (3-Bromopropoxy)benzene
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Synthesis routes and methods I

Procedure details

Bromophenol (996 g, 5.76 mmol), bromopropane (790 ml, 8.70 mmol) and tetrabutylammonium hydrogensulfate (19.6 g, 48.9 mmol) were dissolved slowly in 5 L of dimethyl sulfoxide. A solution resulting from dissolving sodium hydroxide (2300 g, 57.6 mmol) in 2300 g of water was dropped slowly. Since heat was generated during the above operation, the solution was added so that the internal temperature was kept at 40-45° C. After stirring at room temperature for 1 hour, the mixture was cooled to 25° C. and then 6.7 L of water was added while keeping at 20-30° C. After addition of 12 L of toluene, 3 L of tetrahydrofuran and 3.3 L of water, phase separation was conducted. The organic layer was washed with 8 L of water, two 4.2 L portions of a 20% brine and 8 L of water. After vacuum concentration, the residue was distilled under reduced pressure to yield p-bromopropoxybenzene (b.p. 96-100° C./4 mmHg, 1182.5 g, Yield 95.5%) as a colorless oily matter.
Name
Quantity
6.7 L
Type
solvent
Reaction Step One
Quantity
996 g
Type
reactant
Reaction Step Two
Quantity
19.6 g
Type
catalyst
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Quantity
790 mL
Type
catalyst
Reaction Step Two
Quantity
2300 g
Type
reactant
Reaction Step Three
Name
Quantity
2300 g
Type
solvent
Reaction Step Three
Quantity
12 L
Type
reactant
Reaction Step Four
Quantity
3 L
Type
reactant
Reaction Step Four
Name
Quantity
3.3 L
Type
solvent
Reaction Step Four
Yield
95.5%

Synthesis routes and methods II

Procedure details

Phenol (1.0 g, 10.6 mmol) was dissolved in acetone (20 mL). Anhydrous potassium carbonate (7.34 g, 53.1 mmol) and 1,3-dibromopropane (8.58 g, 42.5 mmol) was added to the solution. The reaction mixture was refluxed in an oil bath for 12 h. After the reaction, the potassium carbonate was removed by suction filtration and solvent was removed under reduced pressure to give the crude product which was then purified by column chromatography using ethyl acetate:hexane (3:7) to give product 26 (2.05 g, 90%). 1H NMR (400 MHz, CDCl3) δ 2.24 (m, 2H), 3.54 (t, J=6.4 Hz, 2H), 4.03 (t, J=5.8 Hz, 2H), 6.86 (m, 3H), 7.21 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.34 g
Type
reactant
Reaction Step Two
Quantity
8.58 g
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: (3-Bromopropoxy)benzene acts as an effective end-quenching agent in the living cationic polymerization of isobutylene. [, , ] It reacts with the carbocationic chain end of living PIB, effectively terminating the polymerization and introducing a specific functional group at the polymer terminus. [, ] This process enables the synthesis of well-defined PIBs with controlled molecular weight and targeted functionality. [, ]

A: Research shows that this compound plays a crucial role in decoupling coupled polyisobutylene, a side product formed under non-ideal polymerization conditions. [] The reaction effectively reverses the coupling, generating two individual polymer chains, each capped with the alkoxyphenyl functionality derived from this compound. [] This decoupling process is highly valuable for achieving desired PIB properties and controlling molecular weight distribution.

ANone: Several factors influence the efficiency of this compound in quenching reactions. Research highlights the importance of the following:

  • Catalyst: The choice of Lewis acid catalyst, such as AlCl3 or TiCl4, significantly affects the alkylation rate and regioselectivity of the reaction with this compound. []
  • Molar ratio: Using AlCl3 as the catalyst, a this compound/AlCl3 molar ratio greater than unity is crucial for achieving quantitative end-capping and avoiding carbocation rearrangement. []
  • Temperature: Lower temperatures generally favor quantitative alkylation. [] Increasing the temperature can lead to undesired carbocation rearrangement and reduced regioselectivity. []
  • Solvent Polarity: While increasing solvent polarity doesn't significantly affect alkylation rates, it can enhance carbocation rearrangement. []

A: Yes, this compound has shown potential in the synthesis of other polymers. For instance, it's been successfully employed in preparing telechelic thiol-terminated PIB, which serves as a precursor for polyisobutylene-based polythiourethanes. [] This demonstrates the versatility of this compound as a building block for various polymer architectures.

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